(5S)-3,5-Dimethyl-3-heptene-2-one

Description

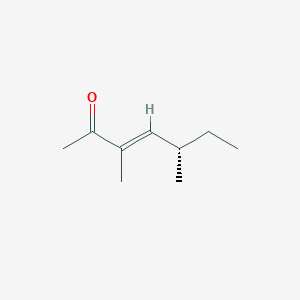

Propriétés

Numéro CAS |

111187-62-3 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

(E,5S)-3,5-dimethylhept-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h6-7H,5H2,1-4H3/b8-6+/t7-/m0/s1 |

Clé InChI |

IGGLXFFDERYJLU-DGUDBNDOSA-N |

SMILES |

CCC(C)C=C(C)C(=O)C |

SMILES isomérique |

CC[C@H](C)/C=C(\C)/C(=O)C |

SMILES canonique |

CCC(C)C=C(C)C(=O)C |

Origine du produit |

United States |

Comprehensive Technical Guide to (5S)-3,5-Dimethyl-3-heptene-2-one: Structural Properties, Synthesis, and Ecological Pharmacology

Executive Overview

(5S)-3,5-Dimethyl-3-heptene-2-one , widely known in ecological entomology as normanicone , is a highly volatile, biologically active aliphatic enone[1]. Originally identified as a primary mandibular gland alarm pheromone in myrmicine ants of the genus Manica (e.g., Manica rubida), this compound plays a critical role in chemical communication and colony defense[2].

For researchers and drug development professionals, normanicone presents a fascinating case study in stereoselective synthesis. The physiological properties of such signaling molecules are remarkably dependent on the precise stereochemistry of their double bonds and chiral centers[3]. This whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned breakdown of its physicochemical properties, a self-validating synthetic protocol, and its ecological mechanism of action.

Chemical Architecture and Stereochemical Profile

The molecular architecture of normanicone is defined by three critical structural motifs that dictate its volatility, receptor binding affinity, and chemical reactivity:

-

Alpha,Beta-Unsaturated Ketone Core : The enone system provides an electrophilic conjugate addition site and dictates the molecule's primary dipole moment, making it highly reactive yet stable enough for airborne dispersion[1].

-

Trisubstituted (E)-Alkene : The geometry at the C3-C4 double bond is strictly (E). In biological systems, the (Z)-isomer is functionally inactive, making stereocontrol during synthesis paramount[3].

-

(S)-Configured Stereocenter : The chiral center at C5 is derived biologically from specific enzymatic pathways. This specific (5S) spatial arrangement is essential for the precise "lock-and-key" binding required to trigger insect olfactory receptors[2].

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical descriptors of (5S)-3,5-Dimethyl-3-heptene-2-one, providing essential parameters for chromatographic tracking and formulation modeling[1].

| Property | Value | Source / Computation Method |

| IUPAC Name | (E,5S)-3,5-dimethylhept-3-en-2-one | Lexichem TK 2.7.0 |

| Molecular Formula | C9H16O | PubChem CID 13988336 |

| Molecular Weight | 140.22 g/mol | PubChem 2.2 |

| Exact Mass | 140.120115130 Da | PubChem 2.2 |

| XLogP3 (Lipophilicity) | 2.4 | XLogP3 3.0 |

| Topological Polar Surface Area | 17.1 Ų | Cactvs 3.4.8.18 |

| Rotatable Bonds | 3 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

Synthetic Methodology: Stereoselective Construction

Synthesizing trisubstituted (E)-alkenones with high stereofidelity is notoriously challenging due to the minimal thermodynamic energy differences between (E) and (Z) isomers during standard olefination. However, a highly efficient, atom-economical route involves the chemoselective reduction of unmodified Baylis-Hillman adducts[3].

By reacting (S)-2-methylbutanal with methyl vinyl ketone (MVK) under DABCO catalysis, a functionalized allylic alcohol (the Baylis-Hillman adduct) is formed. The subsequent reduction utilizing Indium(III) chloride (InCl₃) and Sodium borohydride (NaBH₄) yields strictly (E)-configured normanicone[3].

Fig 1: Stereoselective synthesis of Normanicone via Baylis-Hillman adduct reduction.

Causality of the Reagent System

-

InCl₃ (Carbophilic Lewis Acid) : Indium(III) chloride coordinates specifically with the hydroxyl group of the Baylis-Hillman adduct. This transforms the -OH into a superior leaving group and stabilizes the transient allylic carbocation without triggering unwanted polymerization[3].

-

NaBH₄ (Hydride Source) : Delivers a hydride that attacks via a conjugate-type addition. The transition state naturally minimizes A-1,3 allylic strain between the methyl group and the alkyl chain, driving the sole formation of the thermodynamically favored (E)-alkenone[4].

Experimental Protocol: Chemoselective Reduction

The following self-validating protocol details the critical reduction step from the Baylis-Hillman adduct to normanicone, adapted from the foundational methodology by Das et al.[3].

Step 1: Reagent Preparation To a rigorously stirred solution of InCl₃ (90 mg, 0.4 mmol) and NaBH₄ (168 mg, 4.5 mmol) in dry acetonitrile (MeCN, 10 mL), establish a strict nitrogen atmosphere.

-

Causality: Dry MeCN is utilized as a polar aprotic solvent; it solubilizes the inorganic salts sufficiently to allow reaction while preventing the premature, rapid hydrolysis of NaBH₄ that would occur in protic solvents.

Step 2: Adduct Addition Dissolve the unmodified Baylis-Hillman adduct (3 mmol) in dry MeCN (4 mL) and add it dropwise to the reaction flask at room temperature.

-

Causality: Dropwise addition prevents thermal runaway and tightly controls the generation of reactive hydride species, preventing over-reduction of the ketone moiety.

Step 3: Reaction Monitoring (Self-Validation) Stir the mixture continuously for 3.0 to 3.5 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

-

Validation Metric: The reaction is deemed complete when the highly polar, UV-active spot of the allylic alcohol completely disappears, replaced by a distinct, less polar spot corresponding to the (E)-alkenone[3].

Step 4: Quenching and Phase Separation Quench the reaction mixture by adding diethyl ether (Et₂O, 25 mL). Allow the mixture to settle.

-

Causality: Et₂O rapidly halts the reduction and induces the precipitation of inorganic indium and boron salts. Decant the supernatant organic layer and extract the residual semi-solid inorganic mass twice more with Et₂O to ensure quantitative recovery[3].

Step 5: Purification and Stereochemical Validation Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

-

Validation Metric: Confirm the (E)-geometry using ¹H NOESY NMR spectroscopy. A lack of spatial correlation (NOE) between the C3-methyl protons and the C5-methine proton confirms the (E)-configuration[3].

Ecological Pharmacology and Receptor Dynamics

In its biological context, normanicone acts as a potent semiochemical. It is synthesized de novo in the mandibular glands of Manica worker ants[5].

When a worker ant detects a predatory threat, neural signals trigger the exocrine release of normanicone. Due to its specific lipophilicity (XLogP3 = 2.4) and low molecular weight (140.22 g/mol ), the liquid secretion instantly volatilizes, creating an airborne chemical plume[1]. Upon binding to the highly specific olfactory receptors on the antennae of nestmates, it transduces a neural signal that rapidly elevates colony arousal, eliciting an aggressive, coordinated defensive swarm[2].

Fig 2: Mandibular gland alarm pheromone signaling pathway in Manica ants.

Understanding this signaling pathway has profound implications for agricultural biotechnology, offering potential avenues for targeted pest management and the development of synthetic semiochemical disruptors.

References

-

PubChem Compound Summary for CID 13988336, (5S)-3,5-Dimethyl-3-heptene-2-one Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

- 1. (5S)-3,5-Dimethyl-3-heptene-2-one | C9H16O | CID 13988336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Remarkably Chemoselective Reduction of Unmodified Baylis-Hillman Adducts by InCl3/NaBH4: Application to the Stereoselective Synthesis of Trisubstituted Alkenones Including Two Alarm Pheromoneses [organic-chemistry.org]

- 5. | PDF or Rental [articles.researchsolutions.com]

The Chemical Ecology and Analytical Characterization of (5S)-3,5-Dimethyl-3-heptene-2-one (Normanicone) in Manica rubida

Executive Summary

The myrmicine ant Manica rubida utilizes a highly sophisticated, multi-component exocrine secretion to modulate colony defense and alarm behaviors. While the primary constituent of this mandibular gland secretion is manicone, a critical secondary metabolite—(5S)-3,5-Dimethyl-3-heptene-2-one , commonly known as normanicone —plays a distinct role in the pheromonal blend. This technical guide provides an in-depth analysis of the natural occurrence, chemical profiling, and experimental methodologies required to isolate, synthesize, and validate the ethological functions of normanicone.

Introduction: The Chemical Ecology of Manica rubida

In social insects, chemical communication is the primary driver of colony cohesion and defense. Manica rubida relies heavily on its mandibular glands to synthesize and store volatile alarm pheromones. Upon environmental disturbance, these glands discharge a precise cocktail of acyclic ketones.

As a Senior Application Scientist analyzing these semiochemicals, it is crucial to recognize that pheromone blends are rarely monolithic. The evolutionary advantage of a multi-component system lies in its ability to convey nuanced information. While the major component dictates the primary response (e.g., directed aggregation), minor components like normanicone act as behavioral modulators, often inducing erratic movement or "confusion" to disorient predators or hyper-stimulate nestmates ()[1].

Chemical Profiling and Molecular Characteristics

The mandibular gland secretion of M. rubida is characterized by a homologous series of branched-chain alkenones, biosynthetically derived via polyketide-like pathways (aceto-propiogenins). Normanicone is the lower homolog of manicone, differing by a single methylene group in the main chain.

Table 1: Volatile Components of the Manica rubida Mandibular Gland Secretion

| Compound Name | IUPAC Name | Molecular Formula | Relative Abundance | Ethological Function |

| Manicone | (4E,6S)-4,6-Dimethyl-4-octen-3-one | C₁₀H₁₈O | Major (>80%) | Induces rapid alarm and directed aggregation |

| Normanicone | (E,5S)-3,5-Dimethyl-3-heptene-2-one | C₉H₁₆O | Minor (~10%) | Induces erratic, sinuous walking (confusion) |

| Homomanicone | (E,6S)-4,6-Dimethyl-4-nonen-3-one | C₁₁H₂₀O | Trace | Synergistic modulation |

| Bishomomanicone | (E,6S)-4,6-Dimethyl-4-decen-3-one | C₁₂H₂₂O | Trace | Synergistic modulation |

Data supported by the LOTUS Natural Products Occurrence Database ()[2].

Biosynthetic Origins and Pheromonal Signaling

The ecological utility of normanicone relies on a highly conserved signaling pathway. Upon perceiving a threat, neural signals trigger the exocrine release of the glandular contents. The high vapor pressure of these low-molecular-weight ketones ensures rapid volatilization. Odorant binding proteins (OBPs) on the antennae of conspecifics capture these molecules, initiating an action potential in the olfactory receptor neurons.

Ecological signaling pathway of Normanicone from exocrine release to behavioral response.

Experimental Methodologies: Isolation, Identification, and Validation

To accurately study the natural occurrence of normanicone, researchers must employ protocols that prevent the degradation or premature discharge of these highly volatile compounds. The following workflows are designed as self-validating systems to ensure maximum data integrity.

SPME and GC-MS Profiling Protocol

Causality & Rationale: Traditional solvent extraction often masks low-molecular-weight volatiles beneath the solvent peak. Solid-Phase Microextraction (SPME) is chosen because it allows solvent-free, direct headspace sampling. A mixed-polarity PDMS/DVB fiber is specifically utilized to optimally capture both the non-polar hydrocarbon backbone and the polar carbonyl moiety of normanicone[1].

Step-by-Step Workflow:

-

Subject Preparation: Cold-anesthetize M. rubida worker ants at -20°C for exactly 2 minutes. Causality: Cold anesthesia prevents stress-induced premature discharge of the mandibular glands, ensuring the extracted pheromone titer represents the baseline physiological state.

-

Micro-dissection: Under a stereomicroscope, dissect the head capsule using fine forceps to isolate the mandibular glands. Ensure the Dufour's and poison glands remain untouched to prevent cross-contamination.

-

Headspace Sampling: Transfer the isolated glands into a sealed 2 mL glass vial and mechanically crush them. Spike the vial with 10 ng of an internal standard (e.g., 3-octanone). Expose a 65 μm PDMS/DVB SPME fiber to the headspace for 30 minutes at 25°C.

-

Thermal Desorption & GC-MS: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Utilize a non-polar capillary column (e.g., HP-5MS). Causality: A non-polar stationary phase separates the homologous aceto-propiogenins strictly by boiling point, preventing the co-elution of manicone and normanicone.

-

System Validation: Calculate the recovery rate of the 3-octanone internal standard. The run is only validated if recovery exceeds 85%, ruling out competitive displacement by highly abundant cuticular hydrocarbons.

Ethological Bioassay Protocol

Causality & Rationale: Because normanicone is a minor component, its behavioral effect is subtle. Tracking angular velocity (sinuosity) rather than just linear speed provides a quantifiable metric to differentiate the "confusion" state induced by normanicone from the directed aggregation triggered by manicone[3].

Step-by-Step Workflow:

-

Arena Setup: Utilize a clean, circular glass arena (30 cm diameter) lined with filter paper. Introduce a cohort of 10 foraging workers and allow a 15-minute acclimatization period.

-

Stimulus Application: Apply 10 ng of synthetic (5S)-3,5-Dimethyl-3-heptene-2-one dissolved in 10 μL of hexane onto a central filter paper disc. Use pure hexane as a negative control.

-

Kinematic Tracking: Record ant movement using an overhead camera tracking system (e.g., EthoVision XT) for 5 minutes.

-

Data Analysis: Quantify the angular velocity and path sinuosity. A statistically significant increase in angular velocity compared to the negative control validates the compound's role as a confusion-inducing modulator.

Analytical and ethological workflow for isolating and validating Normanicone.

Synthesis and Stereochemical Assignment

Because natural extraction yields only nanogram quantities of normanicone, robust biological testing requires synthetic analogs. The absolute configuration of the natural product is (5S).

To achieve enantiomerically pure (E,5S)-(+)-3,5-dimethyl-3-heptene-2-one, researchers employ the stereoselective dehydration of hexacarbonyldicobalt-protected tertiary propargylic alcohols. The distribution of the isomeric products is highly dependent on the nature of the dehydrating agent (e.g., diethyl ether-boron trifluoride complex). Subsequent acid-catalyzed hydration of the corresponding enynes yields enantiomerically pure normanicone, allowing for precise structure-activity relationship (SAR) studies ()[4].

Conclusion

The natural occurrence of (5S)-3,5-Dimethyl-3-heptene-2-one in Manica rubida underscores the chemical complexity of hymenopteran communication. By integrating rigorous SPME-GC-MS profiling with kinematic bioassays and stereoselective synthesis, researchers can decode the precise ethological functions of these minor pheromone components. Such insights not only advance our understanding of evolutionary chemical ecology but also provide structural templates for the development of novel, species-specific pest management semiochemicals.

References

-

Bestmann, H. J., Attygalle, A. B., Glasbrenner, J., Riemer, R., Vostrowsky, O., Constantino, M. G., Melikian, G., & Morgan, E. D. (1988). "Pheromones 65. Identification of the volatile components of the mandibular gland secretion of the ant Manica rubida: structure elucidation, synthesis, and absolute configuration of manicone." Liebigs Annalen der Chemie, 1988(1), 55-60. URL:[Link]

-

Melikyan, G. G., Mineif, A., Vostrowsky, O., & Bestmann, H. J. (1991). "Dehydration of Hexacarbonyldicobalt Protected Tertiary Propargylic Alcohols. Stereo- and Regiochemistry, Synthesis of Enantiomerically Pure Manicone and Normanicone." Synthesis, 1991(07), 560-564. URL:[Link]

-

National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 13988336, (5S)-3,5-Dimethyl-3-heptene-2-one." PubChem (LOTUS - the natural products occurrence database). URL:[Link]

Sources

- 1. Comparative chemical analysis of army ant mandibular gland volatiles (Formicidae: Dorylinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (5S)-3,5-Dimethyl-3-heptene-2-one | C9H16O | CID 13988336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Scent of Danger: A Technical Guide to (5S)-3,5-Dimethyl-3-heptene-2-one as an Alarm Pheromone in Chemical Ecology

This in-depth technical guide delves into the chemical ecology of (5S)-3,5-Dimethyl-3-heptene-2-one, a significant alarm pheromone in the intricate world of insect communication. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its chemical properties, ecological role, and the state-of-the-art methodologies for its study. We will explore the causality behind experimental choices, ensuring a robust and self-validating understanding of the protocols and concepts presented.

Introduction: The Language of Alarm in Chemical Ecology

Insects have evolved a sophisticated chemical language to navigate their environment and interact with conspecifics.[1] These chemical signals, or semiochemicals, govern a wide range of behaviors, from mating and foraging to defense.[2][3] Alarm pheromones are a critical class of semiochemicals released in response to threats, triggering immediate behavioral responses in nearby individuals to mitigate danger.[4] These responses can range from dispersal and seeking refuge to aggressive recruitment for colony defense.[4][5] The study of these compounds falls under the purview of chemical ecology, an interdisciplinary field that examines the role of chemicals in the interactions of living organisms.

(5S)-3,5-Dimethyl-3-heptene-2-one is a chiral ketone that has been identified as a component of the alarm pheromone of the ant species Manica rubida.[6] This guide will focus on this specific compound, providing a detailed exploration of its significance and the scientific methodologies used to investigate its function.

Chemical Profile of (5S)-3,5-Dimethyl-3-heptene-2-one

A thorough understanding of the chemical properties of (5S)-3,5-Dimethyl-3-heptene-2-one is fundamental to its study in chemical ecology.

| Property | Value | Source |

| Molecular Formula | C9H16O | [6] |

| Molecular Weight | 140.22 g/mol | [6] |

| IUPAC Name | (5S, E)-3,5-dimethylhept-3-en-2-one | [6] |

| Chirality | The 'S' designation at the C5 position indicates a specific three-dimensional arrangement of the atoms, which is often crucial for its biological activity. The precise stereochemistry can dramatically affect how the molecule interacts with olfactory receptors. | [6] |

| Volatility | As a relatively small ketone, it possesses sufficient volatility to be an effective airborne signal, a key characteristic of alarm pheromones. |

Ecological Role and Biological Activity in Manica rubida

(5S)-3,5-Dimethyl-3-heptene-2-one is a key component of the alarm pheromone blend of the ant Manica rubida.[6][7] The mandibular glands are a common source of alarm pheromones in ants, and it is likely that this compound is produced and released from these glands upon perceiving a threat.[3]

The primary biological function of this alarm pheromone is to elicit a rapid defensive response from nestmates. The specific behaviors triggered can include:

-

Increased Aggression: Ants exposed to the pheromone may exhibit heightened aggression towards any foreign object or organism.

-

Attraction and Recruitment: The pheromone can attract other workers to the source of the disturbance, effectively recruiting defenders to the point of conflict.

-

Dispersal: In some contexts, particularly at high concentrations, alarm pheromones can cause ants to disperse from an area, which can be an effective strategy to avoid a localized threat.

The blend of compounds in an alarm pheromone is often more effective than a single component. While (5S)-3,5-Dimethyl-3-heptene-2-one is a significant active component, its activity is likely modulated by other compounds present in the natural secretion of Manica rubida.

Methodologies for the Investigation of Alarm Pheromones

The study of (5S)-3,5-Dimethyl-3-heptene-2-one as an alarm pheromone involves a multi-faceted approach, combining chemical analysis with behavioral bioassays.

Pheromone Extraction and Collection

The initial step in studying any pheromone is to obtain a sample from the insect. The choice of extraction method is critical to ensure a representative sample of the volatile and semi-volatile compounds.

Protocol 1: Solvent Extraction of Mandibular Glands

This protocol is a standard method for extracting pheromones from the exocrine glands of insects.

Materials:

-

Live or freshly frozen Manica rubida workers

-

Fine-tipped forceps

-

Dissecting microscope

-

Glass microvials (200 µL)

-

Hexane or dichloromethane (high purity, distilled)

-

Microsyringe

Procedure:

-

Immobilize a worker ant by chilling it on a cold plate.

-

Under a dissecting microscope, carefully dissect the head of the ant.

-

Using fine-tipped forceps, locate and excise the mandibular glands.

-

Immediately place the dissected glands into a glass microvial containing a small volume (e.g., 50 µL) of high-purity solvent.

-

Gently crush the glands against the side of the vial with the forceps to facilitate extraction.

-

Allow the glands to extract for a minimum of 30 minutes at room temperature.

-

Carefully remove the glandular tissue from the vial.

-

The resulting solvent extract, containing the pheromone components, is now ready for chemical analysis.

Causality of Experimental Choices: The use of a non-polar solvent like hexane or dichloromethane is crucial as pheromones are typically lipophilic. High-purity solvents are essential to avoid contamination that could interfere with subsequent analysis. Immediate extraction of freshly dissected glands minimizes the degradation of the volatile pheromone components.

Chemical Analysis and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the components of a complex chemical mixture like an insect pheromone blend.

Protocol 2: GC-MS Analysis of Pheromone Extract

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar or mid-polar capillary column (e.g., DB-5ms)

Procedure:

-

Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC injector port.

-

The volatile compounds are vaporized and carried by an inert gas (e.g., helium) onto the capillary column.

-

The column is subjected to a temperature program, starting at a low temperature and gradually increasing. This separates the compounds based on their boiling points and interactions with the column's stationary phase.

-

As each compound elutes from the column, it enters the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron impact), causing them to fragment in a predictable pattern.

-

The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

The retention time (the time it takes for a compound to travel through the column) and the mass spectrum are used to identify the compounds by comparing them to a library of known spectra (e.g., NIST library) and by running authentic standards of suspected compounds.

Self-Validating System: The combination of retention time and mass spectrum provides a high degree of confidence in the identification of a compound. Confirmation with a synthetic standard under the same GC-MS conditions is the ultimate validation.

Diagram 1: GC-MS Workflow for Pheromone Analysis

Caption: Workflow for the analysis of insect pheromones using GC-MS.

Behavioral Bioassays

Once a compound is identified, its biological activity must be confirmed through behavioral bioassays.[8][9] These assays are designed to test the response of the target insect to the chemical stimulus in a controlled environment.

Protocol 3: Y-Tube Olfactometer Bioassay for Alarm Response

The Y-tube olfactometer is a classic choice-test apparatus for evaluating the response of insects to airborne chemical cues.

Materials:

-

Glass Y-tube olfactometer

-

Air pump or compressed air source

-

Flow meters

-

Charcoal filter and humidifier for incoming air

-

Filter paper discs

-

Synthetic (5S)-3,5-Dimethyl-3-heptene-2-one

-

Solvent control (e.g., hexane)

-

Manica rubida workers

Procedure:

-

Set up the Y-tube olfactometer, ensuring a constant, clean, and humidified airflow through both arms of the 'Y'.

-

Apply a known concentration of synthetic (5S)-3,5-Dimethyl-3-heptene-2-one dissolved in a solvent to a filter paper disc and place it in the treatment arm of the olfactometer.

-

Apply an equal amount of the pure solvent to another filter paper disc and place it in the control arm.

-

Introduce a single ant into the base of the Y-tube.

-

Observe the ant's behavior and record which arm it chooses to enter and the time it spends in each arm.

-

A positive response is recorded if the ant spends significantly more time in the treatment arm (attraction) or significantly less time (repellency). For an alarm pheromone, both attraction (investigation) and repellency (avoidance) can be relevant depending on the concentration and context.

-

After each trial, clean the Y-tube thoroughly with solvent and bake it in an oven to remove any residual chemicals.

-

Rotate the treatment and control arms between trials to avoid any positional bias.

-

Repeat the experiment with a sufficient number of ants to allow for statistical analysis.

Causality of Experimental Choices: The use of a solvent control is essential to ensure that the ants are responding to the test compound and not the solvent. A constant and controlled airflow mimics the natural dispersal of volatile cues. Randomizing the position of the treatment and control arms and thorough cleaning between trials are critical for robust and unbiased results.

Diagram 2: Y-Tube Olfactometer Setup

Sources

- 1. antwiki.org [antwiki.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 5. Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (5S)-3,5-Dimethyl-3-heptene-2-one | C9H16O | CID 13988336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pheromones and Semiochemicals of Manica rubida (Hymenoptera: Formicidae) [pherobase.com]

- 8. researchgate.net [researchgate.net]

- 9. Techniques for pheromone bioassay studies of ants | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (5S)-3,5-Dimethyl-3-heptene-2-one

This guide provides a detailed exploration of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of (5S)-3,5-Dimethyl-3-heptene-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of this α,β-unsaturated ketone, offering insights into the causal mechanisms behind its mass spectrum.

Introduction

(5S)-3,5-Dimethyl-3-heptene-2-one is a chiral α,β-unsaturated ketone with the molecular formula C9H16O and a molecular weight of 140.22 g/mol .[1] Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond, as well as chiral and branched centers, gives rise to a characteristic and informative fragmentation pattern under electron ionization. Understanding this pattern is crucial for its unambiguous identification in complex mixtures, such as natural product extracts, flavor and fragrance analysis, and as an intermediate in organic synthesis. Mass spectrometry, a powerful analytical technique, allows for the determination of molecular weight and structural features by analyzing the dissociation of energetically unstable molecular ions.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standardized protocol for the analysis of (5S)-3,5-Dimethyl-3-heptene-2-one using gas chromatography coupled with mass spectrometry (GC-MS) is outlined below. This methodology ensures the acquisition of a reproducible and high-quality mass spectrum.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV[3]

-

Mass Range: m/z 40-200

-

Scan Rate: 2 scans/sec

This protocol is designed to ensure efficient volatilization and separation of the analyte, followed by standardized ionization to produce a consistent fragmentation pattern.

Core Fragmentation Pathways

Upon electron ionization, (5S)-3,5-Dimethyl-3-heptene-2-one forms a molecular ion ([M]•+) at m/z 140. The subsequent fragmentation is dictated by the relative stability of the resulting radical and cationic species, with several key pathways dominating the spectrum. The fragmentation of aliphatic ketones is primarily driven by α-cleavage and the McLafferty rearrangement.[4][5]

1. α-Cleavage:

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the breaking of the bond adjacent to the carbonyl group.[4][6] This process is highly favored as it leads to the formation of a resonance-stabilized acylium ion.[6]

-

Loss of the sec-butyl radical ([M - 57]•+): Cleavage of the C4-C5 bond results in the loss of a sec-butyl radical (•CH(CH3)CH2CH3), leading to the formation of a prominent acylium ion at m/z 83 .

-

Loss of the methyl radical ([M - 15]•+): Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH3), generating an ion at m/z 125 .

2. McLafferty Rearrangement:

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[6][7] This intramolecular hydrogen transfer occurs via a six-membered transition state, resulting in the elimination of a neutral alkene and the formation of a radical cation.[6][8]

In the case of (5S)-3,5-Dimethyl-3-heptene-2-one, a γ-hydrogen is available on the C6 carbon of the ethyl group. The rearrangement proceeds as follows:

-

A γ-hydrogen from the C6 position is transferred to the carbonyl oxygen.

-

This is followed by the cleavage of the α-β bond (C2-C3).[8]

-

A neutral propene molecule (CH3CH=CH2) is eliminated.

-

This results in the formation of a radical cation at m/z 98 .

3. Other Significant Fragmentations:

-

Loss of an ethyl radical ([M - 29]•+): Cleavage at the C5-C6 bond can lead to the loss of an ethyl radical (•CH2CH3), yielding an ion at m/z 111 .

-

Formation of [C3H5]+: The observation of a peak at m/z 41 is common in the mass spectra of many organic compounds and is attributed to the stable allyl cation.[9]

-

Formation of [C4H7]+: A peak at m/z 55 can arise from various cleavage and rearrangement processes.[9]

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of (5S)-3,5-Dimethyl-3-heptene-2-one.

Caption: Proposed EI fragmentation of (5S)-3,5-Dimethyl-3-heptene-2-one.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions expected in the mass spectrum of (5S)-3,5-Dimethyl-3-heptene-2-one.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 140 | [C9H16O]•+ | Molecular Ion |

| 125 | [C8H13O]+ | α-Cleavage (Loss of •CH3) |

| 111 | [C7H11O]+ | Loss of •C2H5 |

| 98 | [C6H10O]•+ | McLafferty Rearrangement (Loss of C3H6) |

| 83 | [C5H7O]+ | α-Cleavage (Loss of •C4H9) |

| 55 | [C4H7]+ | Rearrangement |

| 41 | [C3H5]+ | Rearrangement (Allyl Cation) |

Conclusion

The mass spectrum of (5S)-3,5-Dimethyl-3-heptene-2-one is characterized by a series of predictable fragmentation pathways, primarily driven by α-cleavage and the McLafferty rearrangement, which are typical for aliphatic ketones.[4][5] The presence of the molecular ion peak, along with the characteristic fragment ions at m/z 125, 111, 98, and the base peak likely at m/z 83, provides a unique fingerprint for the identification of this compound. This in-depth analysis serves as a valuable resource for researchers and scientists working on the structural elucidation of organic molecules.

References

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

-

PubChem. (5S)-3,5-Dimethyl-3-heptene-2-one. [Link]

-

ResearchGate. Mass Spectrometry of Terpenes. [Link]

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Chemistry Steps. McLafferty Rearrangement. [Link]

-

PMC. Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO2 Process. [Link]

-

ACS Publications. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. [Link]

-

ResearchGate. Rearrangement by intermediate ion/neutral complexes during the McLaffertyfragmentation of unsaturated ketones. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Cambridge University Press & Assessment. McLafferty Rearrangement. [Link]

-

ResearchGate. Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]

-

AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

-

MDPI. Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. [Link]

-

Fiveable. Mclafferty Rearrangement Definition. [Link]

-

PubChem. 3,5-Dimethyl-3-heptene. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

ResearchGate. Fragmentation and Reaction Rate Constants of Terpenoids Determined by Proton Transfer Reaction-mass Spectrometry. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

-

YouTube. McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Arab American University Digital Repository. The Mass Spectra Analysis for α-Ionone and β-Ionone. [Link]

-

YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones. [Link]

Sources

- 1. (5S)-3,5-Dimethyl-3-heptene-2-one | C9H16O | CID 13988336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. jove.com [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Stereochemistry and Absolute Configuration of (3E,5S)-3,5-Dimethyl-3-hepten-2-one (Normanicone): A Comprehensive Technical Guide

Executive Summary

The precise spatial arrangement of atoms within volatile organic compounds fundamentally dictates their biological efficacy. 3,5-Dimethyl-3-hepten-2-one , commonly known as normanicone , serves as a primary mandibular gland alarm pheromone in myrmicine ants, specifically Manica rubida. Because insect olfactory receptors are inherently chiral environments, the biological activity of normanicone is strictly tied to its absolute configuration. This whitepaper provides an in-depth analysis of the stereochemistry of normanicone, the causality behind its receptor-specific signaling, and the advanced synthetic methodologies required to isolate its biologically active (3E,5S)-(+)-enantiomer.

Structural Analysis & Stereochemical Configuration

Normanicone is an α,β -unsaturated ketone characterized by a seven-carbon aliphatic backbone. Its stereochemical complexity arises from two distinct structural features:

-

The C3=C4 Double Bond : This geometric stereocenter can adopt either an E (entgegen) or Z (zusammen) configuration.

-

The C5 Chiral Center : This asymmetric carbon can exist in either an R (rectus) or S (sinister) configuration.

Extensive analytical studies, including chiral gas chromatography and polarimetry, have confirmed that the naturally occurring, biologically active form is the (3E, 5S)-(+)-isomer [1, 2]. Any deviation from this absolute configuration—such as epimerization at C5 or isomerization to the Z-alkene—results in a dramatic loss of pheromonal activity.

Table 1: Physicochemical and Stereochemical Profile

| Parameter | Value |

| IUPAC Name | (3E,5S)-3,5-dimethylhept-3-en-2-one |

| Common Name | Normanicone |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| Stereocenters | C3 (E-geometry), C5 (S-configuration) |

| Biological Role | Alarm Pheromone (Manica spp.) |

Biological Significance & Receptor Causality

In the chemical ecology of Manica ants, normanicone acts as a rapid-response signaling molecule. When a worker ant is threatened, the mandibular gland exocytoses a specific blend of volatile compounds. The causality of the biological response is rooted in the stereospecific binding of (3E,5S)-normanicone to antennal olfactory receptors. The E-geometry ensures the correct linear projection of the aliphatic tail, while the S-configuration at C5 ensures the methyl group engages perfectly with the hydrophobic pocket of the receptor protein, triggering an action potential that cascades into aggressive recruitment and defense behaviors.

Fig 1: Biological signaling pathway of (3E,5S)-Normanicone in myrmicine ants.

Synthetic Methodologies: The Cobalt-Complexation Strategy

Synthesizing the exact (3E, 5S) stereoisomer is notoriously difficult. Standard dehydration of tertiary propargylic alcohols typically results in poor regioselectivity and unwanted Meyer-Schuster rearrangements. To bypass this, Melikyan et al. engineered a highly controlled pathway utilizing hexacarbonyldicobalt ( Co2(CO)6 ) protection [1].

Causality & Mechanistic Insight

By reacting the propargylic alcohol with dicobalt octacarbonyl ( Co2(CO)8 ), the alkyne is protected as a bulky Co2(CO)6 cluster. When a Lewis acid is introduced, the hydroxyl group is eliminated, generating a propargylic cation. Why does this work? The immense steric bulk of the cobalt cluster exerts a powerful directing effect (a Nicholas-type stabilization). It forces the subsequent deprotonation to proceed via an anti-periplanar transition state that minimizes steric clash between the C5 alkyl chain and the cobalt cluster. This thermodynamic steering heavily favors the formation of the (E)-enyne over the (Z)-enyne.

Fig 2: Stereoselective synthetic workflow for (3E,5S)-Normanicone via Co-complexation.

Step-by-Step Experimental Protocol

This self-validating protocol ensures stereochemical integrity throughout the synthesis.

Phase 1: Cobalt Complexation

-

Preparation : Dissolve 1.0 equivalent of (3RS,5S)-3,5-dimethyl-1-heptyn-3-ol (derived from the chiral pool precursor (S)-(-)-2-methyl-1-butanol) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Reagent Addition : Portion-wise, add 1.05 equivalents of dicobalt octacarbonyl ( Co2(CO)8 ) at room temperature.

-

Validation : Monitor the evolution of CO gas. The reaction is complete when gas evolution ceases and Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material (the complex will appear as a distinct dark red/brown spot).

Phase 2: Stereoselective Dehydration

-

Thermal Control : Cool the reaction vessel to 0 °C to prevent uncontrolled elimination.

-

Dehydration : Dropwise add 2.0 equivalents of Boron trifluoride diethyl etherate ( BF3⋅OEt2 ).

-

Quenching & Extraction : After 1 hour, quench the reaction with saturated aqueous NaHCO3 . Extract the organic layer with diethyl ether, dry over MgSO4 , and concentrate in vacuo.

Phase 3: Hydration and Decomplexation

-

Hydration : Subject the purified (E)-enyne complex to acid-catalyzed hydration using H2SO4 in aqueous methanol.

-

Validation (Quality Control) : Purify the final product via silica gel flash chromatography. Confirm the (3E, 5S) absolute configuration using chiral Gas Chromatography (GC) and polarimetry. The specific rotation [α]D must match the documented value for natural (+)-normanicone to validate the integrity of the C5 stereocenter.

Quantitative Data & Isomeric Distribution

The choice of dehydrating agent directly dictates the stereochemical outcome. As demonstrated in Table 2, strong Lewis acids like BF3⋅OEt2 provide the necessary coordination to force the (E)-geometry, whereas Brønsted acids like Trifluoroacetic Acid (TFA) fail to provide sufficient steric steering, resulting in a majority (Z)-isomer yield [1].

Table 2: Isomeric Distribution during Dehydration of Co-complexed Propargylic Alcohols

| Dehydrating Agent | Acidic Nature | (E)-Enyne (%) | (Z)-Enyne (%) | Exomethylene (%) |

| BF3⋅OEt2 | Strong Lewis Acid | 86 | 9 | 5 |

| P4O10 | Dehydrating Agent | 65 | 26 | 9 |

| Trifluoroacetic Acid | Strong Brønsted Acid | 41 | 59 | 0 |

Note: Data adapted from Melikyan et al., highlighting the critical causality between Lewis acid selection and E/Z selectivity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13988336, (5S)-3,5-Dimethyl-3-heptene-2-one. URL:[Link]

Isolation, Structural Elucidation, and Synthetic Validation of (5S)-3,5-Dimethyl-3-heptene-2-one: A Technical Guide

Executive Summary

(5S)-3,5-Dimethyl-3-heptene-2-one , trivially known as normanicone , is a chiral, volatile aliphatic ketone that functions as a critical secondary alarm pheromone in myrmicine ants, most notably within the genus Manica (e.g., Manica rubida). As a Senior Application Scientist specializing in natural product isolation, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for the extraction, stereochemical assignment, and synthetic validation of this bioactive compound.

The methodologies detailed herein emphasize the causality behind solvent selection, chromatographic resolution, and synthetic pathways, ensuring high-fidelity recovery and characterization of highly volatile, low-molecular-weight natural products[1].

Ecological and Biological Context

In social insects, the mandibular gland is a primary exocrine organ responsible for synthesizing and sequestering alarm pheromones[2]. When a worker ant perceives a predatory threat, it ruptures the gland reservoir by crushing its mandibles, releasing a volatile chemical bouquet into the environment[3].

While the primary constituent, manicone ((4E,6S)-4,6-dimethyl-4-octen-3-one), acts as a potent loco-stimulating and aggregating agent, normanicone acts synergistically to modulate the colony's defensive behavioral matrix[4]. Workers perceiving these specific chiral volatiles exhibit rapid recruitment, erratic movement, and aggressive defensive posturing[4].

Caption: Ecological signaling pathway of mandibular gland alarm pheromones.

Analytical Workflow: Extraction and Isolation

The isolation of normanicone presents unique challenges due to its high volatility and susceptibility to oxidative degradation at the C3-C4 double bond. The protocol below utilizes a non-polar solvent extraction strategy to selectively partition the lipid-soluble pheromones away from polar cellular debris and structural proteins[5].

Protocol 1: Micro-Dissection and Solvent Extraction

Rationale: Hexane or pentane is selected as the extraction solvent because their low boiling points allow for subsequent concentration without thermal degradation of the target heptenone[6]. Distilled water is used during dissection to maintain osmotic equilibrium, preventing premature lysis of the gland reservoir.

-

Cold Immobilization: Anesthetize Manica rubida worker ants by placing them at -20°C for 5–10 minutes. Causality: This halts metabolic activity and prevents the stress-induced discharge of the mandibular glands.

-

Micro-Dissection: Under a stereomicroscope, submerge the ant head in a droplet of distilled water. Carefully excise the mandibles and isolate the attached mandibular glands using fine-tipped forceps[5].

-

Solvent Extraction: Immediately transfer 20–30 pooled glands into a silanized glass vial containing 100 µL of HPLC-grade n-hexane or pentane[5].

-

Maceration: Gently crush the glands using a glass micro-pestle to release the luminal contents into the organic phase.

-

Phase Separation: Centrifuge the vial at 3,000 x g for 5 minutes at 4°C to pellet the tissue debris.

-

Concentration: Transfer the supernatant to a clean vial and concentrate under a gentle stream of high-purity Nitrogen (N₂) gas to approximately 10 µL. Causality: N₂ displaces oxygen, preventing the auto-oxidation of the alkene moiety.

Caption: Workflow for the isolation and stereochemical assignment of normanicone.

Structural Elucidation and Stereochemical Assignment

Because normanicone possesses a chiral center at C5, standard mass spectrometry cannot determine its absolute configuration. A self-validating system requires coupling GC-MS for constitutional identification with Chiral Complexation Gas Chromatography to resolve the enantiomers.

Protocol 2: GC-MS and Chiral GC Profiling

-

Constitutional Profiling (GC-MS): Inject 1 µL of the concentrated extract into a GC-MS equipped with a fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm)[7]. Program the oven temperature from 50°C to 220°C. Normanicone will elute and present a characteristic mass fragmentation pattern (prominent fragments at m/z = 86 due to α-cleavage)[2].

-

Stereochemical Resolution: To determine the (S)-configuration, utilize a chiral stationary phase (e.g., modified cyclodextrin) or complexation GC[8].

-

Standard Co-injection: Co-inject the natural isolate with synthesized racemic (±)-normanicone and enantiomerically pure (5S)-normanicone. Peak enhancement of the (S)-enantiomer definitively confirms the natural product's absolute configuration[8].

Synthetic Validation of Absolute Configuration

To rigorously prove the (5S) configuration, researchers must synthesize the compound from a known chiral pool precursor. A landmark methodology by established the standard for this validation[1].

Mechanistic Pathway: The synthesis relies on the dehydration of hexacarbonyldicobalt-protected tertiary propargylic alcohols.

-

Cobalt Complexation: The alkyne precursor is reacted with dicobalt octacarbonyl (Co₂(CO)₈). Causality: The hexacarbonyldicobalt cluster stabilizes the adjacent propargylic carbocation (Nicholas reaction conditions), preventing unwanted skeletal rearrangements.[9]

-

Dehydration: Treatment with a Lewis acid (e.g., BF₃·OEt₂) or trifluoroacetic acid yields the corresponding enyne[1]. The stereochemistry and regiochemistry of the dehydration are highly dependent on the dehydrating agent, selectively yielding the (E)-isomer[1].

-

Hydration and Deprotection: Acid-catalyzed hydration of the enyne, followed by oxidative demetalation, yields enantiomerically pure (E,S)-(+)-3,5-dimethyl-3-hepten-2-one (normanicone)[1].

Comparing the optical rotation and chiral GC retention time of this synthetic standard against the natural isolate serves as the ultimate self-validating proof of structure.

Quantitative Data: Mandibular Gland Constituents

The following table summarizes the primary volatile constituents isolated from the mandibular glands of Manica species, highlighting their structural relationships and biological roles[4].

| Compound Name | IUPAC Nomenclature | Relative Abundance | Biological Function |

| Manicone | (4E,6S)-4,6-dimethyl-4-octen-3-one | Major (>80%) | Primary alarm pheromone; induces loco-stimulation and aggregation. |

| Normanicone | (3E,5S)-3,5-dimethyl-3-hepten-2-one | Minor | Secondary alarm pheromone; modulates aggressive responses. |

| Homomanicone | (E)-4,6-dimethyl-4-nonen-3-one | Minor | Synergistic component; elicits arresting effects in workers. |

| 4-Methyl-3-hexanone | 4-methylhexan-3-one | Trace | Background volatile; often perceived as an "alien" product by workers. |

References

-

Attygalle, A. B., Vostrowsky, O., & Bestmann, H. J. (1992). Ethological studies of the mandibular gland secretion of the ant Manica rubida. ResearchGate. URL: [Link]

-

Hoenle, P. O., et al. (2018). Comparative chemical analysis of army ant mandibular gland volatiles. PeerJ, 6, e5322. URL: [Link]

-

Hernández, J. V., Cabrera, A., & Jaffe, K. (1999). Mandibular gland secretion in different castes of the leaf-cutter ant. SciELO. URL:[Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Comparative chemical analysis of army ant mandibular gland volatiles (Formicidae: Dorylinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mandibular and postpharyngeal gland secretions of Acromyrmex landolti (Hymenoptera: Formicidae) as chemical cues for nestmate recognition [scielo.sa.cr]

- 6. dictionnaire-amoureux-des-fourmis.fr [dictionnaire-amoureux-des-fourmis.fr]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

GC-MS analysis method for detecting (5S)-3,5-Dimethyl-3-heptene-2-one in biological samples

An Application Note and Protocol for the GC-MS Analysis of (5S)-3,5-Dimethyl-3-heptene-2-one in Biological Samples

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of (5S)-3,5-Dimethyl-3-heptene-2-one, a volatile organic compound (VOC), in various biological matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require a robust, validated, and sensitive method for the detection and quantification of this and structurally similar analytes. The methodology is centered around Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for VOC analysis, and covers in-depth procedures for sample preparation, instrumental analysis, and rigorous method validation in accordance with global regulatory standards.[1]

Introduction and Scientific Rationale

(5S)-3,5-Dimethyl-3-heptene-2-one (C₉H₁₆O, Molar Mass: 140.22 g/mol ) is a chiral ketone that belongs to the class of volatile organic compounds.[2] While its full biological significance is an area of active research, its presence has been noted in the natural world, and as a VOC, it holds potential as a biomarker for monitoring physiological or pathological states.[2][3] The analysis of VOCs in biological samples such as blood, urine, or tissue is a cornerstone of metabolomics and can provide critical insights into metabolic pathways, disease progression, and drug metabolism.

Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application due to several key advantages:

-

High Chromatographic Resolution: GC provides exceptional separation of volatile and semi-volatile compounds from complex biological matrices.

-

High Sensitivity and Selectivity: MS detection allows for low-level detection (ng/L to µg/L) and provides structural information, ensuring confident identification of the target analyte.[1]

-

Robustness: It is a well-established and reliable technique for routine analysis in regulated environments.[4]

This guide will explain the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system built on sound scientific principles.

Overall Analytical Workflow

The successful analysis of (5S)-3,5-Dimethyl-3-heptene-2-one from a biological sample follows a multi-stage process. Each stage is critical for ensuring the accuracy, precision, and reliability of the final results. The general workflow is illustrated below.

Caption: High-level workflow for the analysis of (5S)-3,5-Dimethyl-3-heptene-2-one.

Sample Preparation: Extracting the Analyte

The primary challenge in bioanalysis is the complexity of the sample matrix (e.g., proteins, salts, lipids). The chosen extraction technique must efficiently isolate the analyte while minimizing interferences. We present three robust methods suitable for this purpose.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for volatile compounds in complex matrices like whole blood or serum.[5] It works by partitioning analytes between the sample headspace and a coated fiber, effectively isolating them from non-volatile matrix components like proteins and salts, which can interfere with the analysis.[6]

Protocol: HS-SPME for Blood/Serum/Plasma

-

Sample Aliquoting: Transfer 1.0 mL of the biological sample (e.g., plasma) into a 10 mL or 20 mL glass headspace vial.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar ketone not present in the sample).

-

Matrix Modification (Optional but Recommended): Add 0.5 g of NaCl. Salting-out increases the ionic strength of the sample, which decreases the solubility of hydrophobic compounds like (5S)-3,5-Dimethyl-3-heptene-2-one and promotes their partitioning into the headspace.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

-

Incubation & Extraction: Place the vial in an autosampler tray with an agitator. Incubate the sample at 60°C for 15 minutes with agitation to facilitate equilibration between the sample and the headspace.

-

Fiber Exposure: Expose a 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber to the vial's headspace for 20 minutes at 60°C. This fiber type is effective for adsorbing volatile polar analytes like ketones.[5]

-

Desorption: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C, for a 3-minute thermal desorption.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective method that separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic).[7] It is highly effective for urine samples.

Protocol: LLE for Urine

-

Sample Aliquoting: Place 2.0 mL of urine into a 15 mL glass centrifuge tube.

-

pH Adjustment: Adjust the sample pH to ~2.0 using 1M H₂SO₄. Acidification ensures that any potentially acidic interferences are protonated, which can improve extraction consistency.

-

Internal Standard Spiking: Add the internal standard.

-

Extraction: Add 4.0 mL of dichloromethane (DCM). DCM is an effective solvent for extracting a broad range of volatile and semi-volatile compounds from urine.[8][9][10]

-

Mixing: Cap the tube and vortex for 2 minutes, followed by 10 minutes on a mechanical shaker to ensure thorough mixing.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Concentration: Evaporate the DCM extract to a final volume of 200 µL under a gentle stream of nitrogen. This step is crucial for achieving low detection limits.

-

Analysis: Transfer the final extract to a GC vial for analysis.

Method 3: Stir Bar Sorptive Extraction (SBSE)

SBSE is a high-capacity enrichment technique based on the same principles as SPME but uses a magnetic stir bar coated with a much larger volume of polydimethylsiloxane (PDMS).[11][12] This provides a higher recovery and lower detection limits, making it suitable for trace-level analysis in various aqueous samples or tissue homogenates.[13]

Protocol: SBSE for Aqueous Samples/Tissue Homogenates

-

Sample Preparation: Place 10 mL of the aqueous sample (or tissue homogenate diluted in buffer) into a 20 mL vial.

-

Internal Standard Spiking: Add the internal standard.

-

Extraction: Add a PDMS-coated stir bar (e.g., Gerstel Twister®).

-

Stirring: Stir the sample at 1000 rpm for 60-120 minutes at room temperature. The extended time and large phase volume allow for exhaustive extraction of the analyte.[14]

-

Bar Removal & Desorption: After extraction, remove the stir bar with forceps, rinse it with deionized water, and dry it with a lint-free tissue.[13] Place the bar into a thermal desorption tube for automated analysis via a thermal desorption unit (TDU) coupled to the GC-MS.

| Parameter | HS-SPME | LLE | SBSE |

| Principle | Headspace equilibrium | Solvent partitioning | Sorptive equilibrium |

| Best For | Blood, Plasma, Serum | Urine | Aqueous samples, Tissue homogenates |

| Solvent Use | None | High | None |

| Automation | High | Moderate | High (with TDU) |

| Sensitivity | Good | Good (with concentration) | Excellent |

| Key Advantage | Minimizes matrix effects | Low cost, well-established | Highest analyte recovery |

GC-MS Instrumental Method

The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample type.

| Module | Parameter | Setting |

| GC System | Inlet | Splitless Mode, 250°C |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | |

| Oven Program | Initial: 40°C (hold 2 min) Ramp 1: 10°C/min to 150°C Ramp 2: 25°C/min to 280°C (hold 3 min) | |

| MS System | Ion Source | Electron Ionization (EI), 70 eV |

| Source Temp. | 230°C | |

| Quad Temp. | 150°C | |

| Transfer Line | 280°C | |

| Acquisition | Full Scan: m/z 40-300 (for identification & method development) SIM: Monitor 3-4 characteristic ions (for quantification) |

Rationale for Parameter Choices:

-

Column: A DB-5ms column is a low-polarity phase that provides excellent separation for a wide range of non-polar to moderately polar compounds, making it ideal for a screening and quantification method.

-

Oven Program: The program starts at a low temperature to trap volatile compounds at the head of the column and then ramps up to elute the analyte and any higher-boiling matrix components.

-

Acquisition Mode: Full Scan mode is used to acquire a complete mass spectrum, which serves as a fingerprint for identifying the compound. Selected Ion Monitoring (SIM) mode significantly enhances sensitivity by only monitoring a few specific mass fragments of the analyte, which is crucial for achieving low quantification limits in biological samples.

Bioanalytical Method Validation

To ensure that the analytical method produces reliable and reproducible data suitable for regulatory submission, it must undergo a full validation.[15] This process demonstrates that the method is fit for its intended purpose.[16] The validation should be performed according to the International Council for Harmonisation (ICH) M10 guideline.[17][18][19][20]

Caption: Workflow for bioanalytical method validation based on ICH M10 guidelines.

| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[18] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.[21][22] | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy | The closeness of the measured value to the true value.[17] | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-batch) and intermediate precision (inter-batch).[17] | Coefficient of Variation (CV) ≤ 15% for each QC level (≤ 20% at LLOQ). |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[21] | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet criteria. |

| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.[18] | The CV of the calculated matrix factor across at least 6 different lots of matrix should be ≤ 15%. |

Data Analysis and Quantification

Analyte Identification: The identity of (5S)-3,5-Dimethyl-3-heptene-2-one is confirmed by a two-factor authentication:

-

Retention Time (RT): The RT of the peak in the sample must match that of an authentic reference standard analyzed under the same conditions.

-

Mass Spectrum: The EI mass spectrum of the sample peak must match the reference spectrum. Key expected fragments for this molecule would arise from alpha-cleavage (loss of an acetyl group at m/z 43 or loss of a sec-butyl group at m/z 57) and potential McLafferty rearrangements.

Quantification: Quantification is performed using an internal standard (IS) method to correct for variations in sample preparation and instrument response.

-

Calibration Curve: A calibration curve is generated by analyzing a series of calibration standards of known concentrations prepared in the same biological matrix. The curve is plotted as the peak area ratio (Analyte/IS) versus the nominal concentration.

-

Concentration Calculation: The peak area ratio from the unknown sample is used to calculate the concentration of (5S)-3,5-Dimethyl-3-heptene-2-one by interpolating from the linear regression equation of the calibration curve.

References

- Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Google Cloud.

- ICH M10 guideline: validation of bioanalytical methods - Kymos. (2024, September 4). Kymos.

- bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).

- Bioanalytical Method Valid

- ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.

- (5S)-3,5-Dimethyl-3-heptene-2-one - PubChem.

- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC. (2020, August 11).

- The potential of volatile organic compounds - 2020 - Wiley Analytical Science. (2020, March 17). Wiley Analytical Science.

- A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - MDPI. (2025, May 13). MDPI.

- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - ResearchGate. (2025, October 16).

- An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed. (2020, August 11).

- Determination of Volatile Organic Compounds in Biological Samples Using Headspace Solid-Phase Microextraction and Gas Chromatography.

- GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC.

- FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com. (2025, December 3).

- Stir Bar Sorptive Extraction (SBSE) and GC/MS Determination of Polar and Non-polar Drugs and Pharmaceuticals in - Gcms.cz. Gerstel.

- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Phenomenex.

- Validation of GC/ GC-MS methodologies - ComplianceIQ. ComplianceIQ.

- Stir bar sorptive extraction (SBSE), a novel extraction technique for aqueous samples: Theory and principles† | Semantic Scholar. (1999). Semantic Scholar.

- FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP. (2019, June 27). American College of Clinical Pharmacology.

- Stir Bar Sorptive Extraction (SBSE), a novel extraction technique for aqueous samples: theory and principles - Research portal Eindhoven University of Technology. (1999). Eindhoven University of Technology.

- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.

- Stir bar sorptive extraction as a sample preparation technique for chromatographic analysis: An overview - ResearchGate. (2018, May 6).

- Solid Phase Microextraction Fundamentals | Agilent. Agilent Technologies.

Sources

- 1. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (5S)-3,5-Dimethyl-3-heptene-2-one | C9H16O | CID 13988336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Validation of GC/ GC-MS methodologies [complianceiq.com]

- 5. agilent.com [agilent.com]

- 6. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use | MDPI [mdpi.com]

- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 8. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. research.tue.nl [research.tue.nl]

- 13. gcms.cz [gcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. worldwide.com [worldwide.com]

- 18. ICH M10 guideline: validation of bioanalytical methods [kymos.com]

- 19. en.cmicgroup.com [en.cmicgroup.com]

- 20. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]

- 21. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 22. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Notes and Protocols: Extraction of (5S)-3,5-Dimethyl-3-heptene-2-one from Insect Exocrine Glands

Abstract

(5S)-3,5-Dimethyl-3-heptene-2-one is a volatile ketone identified as a critical semiochemical, often acting as an alarm or defensive pheromone in various insect species, notably within the order Hymenoptera, such as in ants of the genus Manica[1]. The accurate extraction and analysis of this compound from minute exocrine glands are paramount for research in chemical ecology, pest management, and the development of novel semiochemical-based control agents.[2][3] The inherent volatility and the trace quantities in which these compounds are produced necessitate highly sensitive and specialized extraction techniques to avoid analyte loss and contamination.[4][5] This guide provides a detailed examination of two primary, field-proven extraction methodologies: solvent-free Headspace Solid-Phase Microextraction (HS-SPME) for in vivo and rapid screening, and classical Solvent Extraction for comprehensive quantitative analysis. We will explore the theoretical underpinnings, provide step-by-step protocols, and discuss the critical parameters that ensure high-fidelity analysis.

Compound Profile and Strategic Importance

Chemical Properties

(5S)-3,5-Dimethyl-3-heptene-2-one is a chiral ketone with the molecular formula C₉H₁₆O and a molecular weight of approximately 140.22 g/mol .[1] Its volatility is a key characteristic that dictates its function as an airborne signaling molecule and governs the selection of appropriate extraction methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| Physical State | Liquid (presumed) | General chemical knowledge |

| Boiling Point | Not specified, but expected to be volatile | Implied by extraction methods |

Biological Significance

In the natural world, semiochemicals like (5S)-3,5-Dimethyl-3-heptene-2-one mediate critical insect behaviors, including defense, aggregation, and mating.[6] For species that produce it, this compound can act as a potent alarm pheromone, quickly alerting colony members to a threat. Understanding the precise composition and concentration of these chemical signals is fundamental to deciphering insect communication and developing targeted pest management strategies that are both effective and environmentally benign.[2]

Principles of Extraction: A Strategic Overview

The extraction of volatile compounds from insect glands presents a dual challenge: the sample size is incredibly small, and the target analytes are highly susceptible to evaporative loss.[4][5] The choice of extraction technique is therefore a critical decision based on the specific research question.

-

Qualitative vs. Quantitative Analysis: Is the goal to simply identify the presence of the compound, or is it to determine its exact concentration within the gland?

-

In vivo vs. Ex vivo Sampling: Is it necessary to sample from a living insect to capture the natural release profile, or can the gland be excised for a more concentrated extract?

The following diagram illustrates the decision-making framework for selecting an appropriate extraction method.

Sources

- 1. (5S)-3,5-Dimethyl-3-heptene-2-one | C9H16O | CID 13988336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Semiochemicals and Their Potential Use in Pest Management | IntechOpen [intechopen.com]

- 3. peerj.com [peerj.com]

- 4. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Formulation of (5S)-3,5-Dimethyl-3-heptene-2-one for Entomological Behavioral Bioassays

Abstract

(5S)-3,5-Dimethyl-3-heptene-2-one is a semiochemical of significant interest in the field of entomological chemical ecology. Accurate and reproducible behavioral bioassays are paramount to elucidating its effects on insect behavior. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (5S)-3,5-Dimethyl-3-heptene-2-one for use in these bioassays. We delve into the critical aspects of solvent selection, preparation of serial dilutions, and quality control, while also providing detailed, step-by-step protocols for olfactometer and electroantennography (EAG) bioassays. The causality behind experimental choices is explained to ensure scientific integrity and the development of self-validating experimental systems.

Introduction: The Significance of (5S)-3,5-Dimethyl-3-heptene-2-one in Chemical Ecology

Semiochemicals, chemical signals that mediate interactions between organisms, are fundamental to insect behavior, influencing processes such as mating, aggregation, and host selection. (5S)-3,5-Dimethyl-3-heptene-2-one is a ketone that has been identified as a component in the chemical profiles of various insect species. The precise formulation and delivery of such compounds are critical for obtaining reliable data in behavioral bioassays, which are essential for understanding their biological function. The volatility and potential for degradation of semiochemicals necessitate carefully designed formulations to ensure consistent and accurate delivery to the target insect.

This guide provides the foundational knowledge and practical protocols to prepare and utilize (5S)-3,5-Dimethyl-3-heptene-2-one in common entomological bioassays, ensuring a high degree of experimental reproducibility and scientific rigor.

Chemical and Physical Properties of (5S)-3,5-Dimethyl-3-heptene-2-one

A thorough understanding of the physicochemical properties of (5S)-3,5-Dimethyl-3-heptene-2-one is essential for its effective formulation. These properties dictate its volatility, solubility, and stability, all of which influence its presentation to the insect during a bioassay.

| Property | Value | Source |

| Molecular Formula | C9H16O | PubChem |

| Molecular Weight | 140.22 g/mol | PubChem |

| Appearance | Colorless Liquid | N/A |

| Boiling Point | N/A | N/A |

| LogP (Octanol/Water) | 2.4 | PubChem |

The LogP value suggests a moderate level of lipophilicity, indicating good solubility in organic solvents and limited solubility in water. This is a key consideration for solvent selection in bioassay formulations.

Formulation of (5S)-3,5-Dimethyl-3-heptene-2-one: A Step-by-Step Guide

The goal of formulation is to create a stable and reproducible delivery system for the semiochemical. This involves selecting an appropriate solvent, preparing accurate dilutions, and implementing quality control measures.

Solvent Selection: The Cornerstone of a Reliable Bioassay

The choice of solvent is critical and can significantly impact the outcome of a behavioral bioassay. An ideal solvent should:

-

Completely dissolve the semiochemical.

-

Be of high purity to avoid introducing confounding volatile contaminants.

-

Have a low volatility relative to the semiochemical to ensure the insect is responding to the target compound and not the solvent.

-

Elicit no behavioral or physiological response from the insect at the concentrations used.